Cas no 1379801-64-5 (Heptanoic acid, 2-amino-6-methyl-, ethyl ester)

Heptanoic acid, 2-amino-6-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
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- ethyl 2-amino-6-methylheptanoate
- CID 83156308
- Heptanoic acid, 2-amino-6-methyl-, ethyl ester
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- インチ: 1S/C10H21NO2/c1-4-13-10(12)9(11)7-5-6-8(2)3/h8-9H,4-7,11H2,1-3H3
- InChIKey: NQYDHMXCGGUKGZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C(CCCC(C)C)N)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 7
- 複雑さ: 146
- トポロジー分子極性表面積: 52.3
じっけんとくせい
- 密度みつど: 0.929±0.06 g/cm3(Predicted)
- Boiling Point: 232.8±13.0 °C(Predicted)
- 酸度系数(pKa): 8.08±0.35(Predicted)
Heptanoic acid, 2-amino-6-methyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379049-1.0g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-379049-5.0g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 5.0g |
$3065.0 | 2023-03-02 | ||
Enamine | EN300-379049-0.05g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 0.05g |
$888.0 | 2023-03-02 | ||
Enamine | EN300-379049-10.0g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 10.0g |
$4545.0 | 2023-03-02 | ||
Enamine | EN300-379049-0.25g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 0.25g |
$972.0 | 2023-03-02 | ||
Enamine | EN300-379049-0.1g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 0.1g |
$930.0 | 2023-03-02 | ||
Enamine | EN300-379049-2.5g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 2.5g |
$2071.0 | 2023-03-02 | ||
Enamine | EN300-379049-0.5g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 0.5g |
$1014.0 | 2023-03-02 |
Heptanoic acid, 2-amino-6-methyl-, ethyl ester 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
Heptanoic acid, 2-amino-6-methyl-, ethyl esterに関する追加情報
Heptanoic acid, 2-amino-6-methyl-, ethyl ester (CAS No. 1379801-64-5): A Comprehensive Overview
Heptanoic acid, 2-amino-6-methyl-, ethyl ester (CAS No. 1379801-64-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its heptanoic acid backbone, an amino group at the second carbon position, a methyl group at the sixth carbon position, and an ethyl ester functional group. These structural features contribute to its distinct chemical properties and reactivity.
The synthesis of heptanoic acid, 2-amino-6-methyl-, ethyl ester typically involves multi-step processes that ensure high purity and yield. One common approach is the condensation of heptanoic acid with ethanol in the presence of a suitable catalyst, followed by the introduction of the amino and methyl groups through selective chemical reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and environmental impact of production.
In the pharmaceutical industry, heptanoic acid, 2-amino-6-methyl-, ethyl ester has shown promise as an intermediate in the synthesis of novel drugs. Its amino group can participate in various bioactive interactions, making it a valuable building block for drug discovery. For instance, a study published in the *Journal of Medicinal Chemistry* highlighted the use of this compound in the development of anti-inflammatory agents. The researchers found that derivatives of heptanoic acid, 2-amino-6-methyl-, ethyl ester exhibited potent anti-inflammatory activity in both in vitro and in vivo models.
Moreover, the compound's ethyl ester functionality makes it suitable for use in prodrug strategies. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving drug delivery and reducing side effects. A recent study in *Drug Delivery* demonstrated that prodrugs derived from heptanoic acid, 2-amino-6-methyl-, ethyl ester showed enhanced bioavailability and reduced toxicity compared to their parent compounds.
In addition to its pharmaceutical applications, heptanoic acid, 2-amino-6-methyl-, ethyl ester has potential uses in agrochemicals. Its structural features make it a candidate for developing new herbicides and pesticides. A study published in *Pest Management Science* reported that derivatives of this compound exhibited selective herbicidal activity against certain weed species while showing minimal toxicity to non-target organisms. This finding opens up new avenues for sustainable pest management practices.
The material science community has also shown interest in heptanoic acid, 2-amino-6-methyl-, ethyl ester due to its potential as a functional monomer for polymer synthesis. The presence of both an amino group and an ester functionality allows for the creation of polymers with tailored properties. For example, a study in *Macromolecules* described the synthesis of copolymers containing this compound as a monomer unit. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them suitable for use in high-performance materials.
Despite its numerous applications, the safety and environmental impact of heptanoic acid, 2-amino-6-methyl-, ethyl ester must be carefully considered. Toxicological studies have shown that this compound is generally well-tolerated at low concentrations but can exhibit cytotoxic effects at higher levels. Therefore, appropriate handling and disposal procedures should be followed to ensure worker safety and environmental protection.
In conclusion, heptanoic acid, 2-amino-6-methyl-, ethyl ester (CAS No. 1379801-64-5) is a multifaceted compound with a wide range of potential applications across various industries. Its unique chemical structure and reactivity make it a valuable intermediate for drug discovery, agrochemical development, and polymer synthesis. Ongoing research continues to uncover new uses and optimize existing processes, further solidifying its importance in modern chemistry.
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